Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Lipophilicity Drug-likeness Physicochemical profiling

1-Benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic small molecule belonging to the pyrimidine–urea hybrid class (C₁₅H₁₈N₄O₂, MW 286.33 g/mol). Its structure comprises a 5-methyl-6-oxopyrimidin-1(6H)-yl moiety linked via an ethyl spacer to a N-benzyl urea terminus.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1797175-13-3
Cat. No. B2912191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
CAS1797175-13-3
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCC1=CN=CN(C1=O)CCNC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H18N4O2/c1-12-9-16-11-19(14(12)20)8-7-17-15(21)18-10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H2,17,18,21)
InChIKeyBYCODZGHRWGPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS 1797175-13-3): Chemical Class, Physicochemical Identity, and Procurement Baseline


1-Benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic small molecule belonging to the pyrimidine–urea hybrid class (C₁₅H₁₈N₄O₂, MW 286.33 g/mol) . Its structure comprises a 5-methyl-6-oxopyrimidin-1(6H)-yl moiety linked via an ethyl spacer to a N-benzyl urea terminus. The compound is catalogued as a research chemical with typical vendor-supplied purity of 95% . Pharmacologically, pyrimidine-urea hybrids have been investigated as urea transporter (UT-A and UT-B) inhibitors, a mechanism linked to salt-sparing diuretic (urearetic) effects [1]. However, peer-reviewed bioactivity data specific to this exact compound remain absent from the public domain at the time of this analysis.

Why 1-Benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea Is Not Interchangeable with Generic Pyrimidine-Urea Analogs


Although numerous pyrimidine–urea derivatives share the 6-oxopyrimidin-1(6H)-yl core, the nature of the urea N-substituent profoundly modulates target engagement, selectivity between UT-A and UT-B isoforms, and physicochemical properties [1]. For instance, replacing the benzyl group with a 4-butoxyphenyl substituent alters lipophilicity (cLogP) by >1.5 log units and changes hydrogen-bond donor/acceptor topology . Even subtle variations—such as benzyl vs. phenethyl vs. phenyl—can shift urea transporter IC₅₀ values by >10-fold within the same scaffold family [2]. Consequently, interchange without experimental verification risks invalidating structure–activity relationships (SAR) and producing uninterpretable biological readouts.

Quantitative Differentiation Profile of 1-Benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea


Benzyl vs. Phenethyl Substitution: Impact on cLogP and Predicted Membrane Permeability

The benzyl substituent on the target compound confers a computed cLogP of approximately 1.8, compared to ~2.4 for the phenethyl analog 1-phenethyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea . This 0.6 log-unit difference reflects the reduced methylene count and altered aromatic connectivity, which may affect passive membrane diffusion rates and non-specific protein binding [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count: Differentiation from Dichlorophenyl Analog

The target compound possesses 2 hydrogen-bond donors (both urea N–H), while the 3,4-dichlorophenyl analog 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea also has 2 HBD but differs in acceptor topology . The benzyl group lacks the electron-withdrawing chlorine atoms, which alters the urea N–H acidity (estimated pKa shift of ~0.8 units) and may affect hydrogen-bond strength with transporter binding-site residues [1].

Hydrogen bonding Selectivity Off-target liability

Class-Level Urea Transporter Inhibition: Context from Structurally Proximal Pyrimidine-Urea Ligands

Although no direct IC₅₀ data exist for the target compound, close structural analogs bearing the 5-methyl-6-oxopyrimidin-1(6H)-yl scaffold have demonstrated urea transporter inhibition in vitro. For example, a related pyrimidine-urea derivative (CHEMBL4877290) inhibited rat UT-A1 with an IC₅₀ of 750 nM in MDCK cells [1]. In the same assay format, another analog (CHEMBL4852814) achieved IC₅₀ = 150 nM for UT-A1 and 2,000 nM for UT-B, indicating that subtle N-substituent changes can yield >5-fold isoform selectivity [2]. The benzyl substituent of the target compound occupies a distinct steric and electronic space not sampled by these reference ligands, presenting a hypothesis-driven opportunity for SAR expansion [3].

Urea transporter UT-A UT-B Diuretic target

Rotatable Bond Count and Topological Polar Surface Area (TPSA) vs. Butoxyphenyl Analog

The target compound has 6 rotatable bonds and a computed TPSA of 76.3 Ų, compared to 10 rotatable bonds and TPSA 85.5 Ų for the 4-butoxyphenyl analog . The lower flexibility of the benzyl derivative predicts a reduced entropic penalty upon target binding and a more favorable TPSA for blood–brain barrier penetration (threshold <90 Ų) [1].

Conformational flexibility Oral bioavailability TPSA

Purity Specification: Typical 95% vs. Higher-Purity Custom Synthesis

The standard vendor specification for the target compound is 95% purity by HPLC, which is comparable to the typical 95% purity offered for the 4-cyclopentyl analog (CAS 2034480-64-1) . For applications requiring >98% purity (e.g., biophysical assays, co-crystallization), custom synthesis with preparative HPLC purification is necessary. No certified reference standard (CRM) is available for this compound, unlike the triazolothienopyrimidine UT-B inhibitor UTBinh-14 which has been characterized to >99% purity in published studies [1].

Purity Reproducibility Procurement quality

Limited Direct Experimental Evidence: A Critical Procurement Caveat

As of the analysis date, no peer-reviewed publication, patent example, or public bioassay database contains experimentally determined IC₅₀, Ki, EC₅₀, or in vivo pharmacokinetic data for 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea [1]. This contrasts with the triazolothienopyrimidine class, where lead compound UTBinh-14 has published IC₅₀ values of 10 nM (human UT-B) and 25 nM (mouse UT-B) and demonstrated in vivo diuretic efficacy in mice [2]. Consequently, any differentiation claims relying on bioactivity must be treated as hypothesis-generating rather than confirmatory until direct experimental data are generated .

Data gap Risk assessment Experimental validation

Evidence-Driven Application Scenarios for 1-Benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS 1797175-13-3)


UT-A vs. UT-B Isoform Selectivity SAR Expansion

The benzyl substituent occupies a steric and electronic niche not yet explored in published urea transporter inhibitor series. Based on class-level SAR showing that N-substituent changes alter UT-A/UT-B selectivity by >5-fold [1], this compound is a rational addition to a panel of pyrimidine-urea analogs for head-to-head isoform selectivity profiling in MDCK cell-based fluorescence assays.

Medicinal Chemistry Hit-to-Lead Optimization with a Benzyl Warhead

The benzyl group provides a synthetic handle for further derivatization (e.g., halogenation, methoxylation) to probe SAR around the urea terminus . Its computed cLogP (~1.8) and TPSA (76.3 Ų) fall within lead-like chemical space, making it a suitable starting point for parallel synthesis libraries targeting improved urea transporter potency.

Negative Control or Tool Compound for DABO/NNRTI Scaffold Studies

The compound shares the benzyl-oxopyrimidine motif with dihydro-alkoxyl-benzyl-oxopyrimidine (DABO) non-nucleoside reverse transcriptase inhibitors (NNRTIs) but lacks the dihydro substitution and C-2 alkylthio/alkoxy groups essential for HIV-1 RT binding [2]. It may serve as a structurally matched negative control in antiviral assays to confirm that observed activity is scaffold-specific rather than promiscuous.

Physicochemical Benchmarking in Novel Urearetic Discovery Programs

Given its favorable rotatable bond count (6) and TPSA, this compound can be used as a physicochemical comparator in pharmacokinetic optimization campaigns, particularly to benchmark against more flexible analogs (e.g., butoxyphenyl derivatives with 10 rotatable bonds) that may exhibit lower passive permeability [3].

Quote Request

Request a Quote for 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.